molecular formula C12H13N7O2S B2476359 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1058232-02-2

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2476359
CAS No.: 1058232-02-2
M. Wt: 319.34
InChI Key: GXZDHWCMGZNJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a triazolo-pyrimidine core linked to a thioether group and an acetamide moiety substituted with a 5-methylisoxazole ring. The ethyl group at the 3-position of the triazole ring and the methylisoxazole substituent may influence its solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S/c1-3-19-11-10(16-18-19)12(14-6-13-11)22-5-9(20)15-8-4-7(2)21-17-8/h4,6H,3,5H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDHWCMGZNJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=NOC(=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antiproliferative properties and potential therapeutic applications.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

C12H14N6OS\text{C}_{12}\text{H}_{14}\text{N}_{6}\text{OS}

This compound features a triazolo[4,5-d]pyrimidine core linked to a 5-methylisoxazole moiety through a thioacetamide group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing cyclization methods that incorporate thiolating agents to form the thioether linkage .

Antiproliferative Effects

Recent studies have indicated that compounds within the triazolo[4,5-d]pyrimidine family exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and arresting the cell cycle at the G2/M phase .
  • Case Study : In one specific study, a related compound demonstrated an IC50 value of 1.91 μM against lung cancer cell lines (H1650) and 3.28 μM against A549 cells, while exhibiting lower toxicity towards normal cell lines (GES-1) with an IC50 of 27.43 μM .

Antiplatelet Activity

The triazolo[4,5-d]pyrimidine derivatives have also been investigated for their antiplatelet properties. These compounds can inhibit platelet aggregation and adhesion, which are critical in preventing thrombotic events:

  • Clinical Relevance : The antiplatelet agent ticagrelor has shown bactericidal activity against gram-positive bacteria, suggesting that modifications to the triazolo[4,5-d]pyrimidine structure could yield compounds with both antiplatelet and antibacterial properties .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest through modulation of cyclin-dependent kinases (CDKs), leading to inhibited progression through the G2/M checkpoint .
  • Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed in treated cancer cells, correlating with increased rates of programmed cell death .

Data Table: Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 Value (μM)Mechanism
Compound 5rH16501.91Apoptosis induction
Compound 5rA5493.28Cell cycle arrest
TicagrelorPlateletsN/AAntiplatelet activity
Modified TriazoleMRSAN/AAntibacterial activity

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity :
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. Studies have shown that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been documented to inhibit proliferation and induce apoptosis in breast cancer cells (MCF-7) .

Antimicrobial Properties :
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits notable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

The biological activity of this compound has been explored in several studies:

Activity Type Findings
Cytotoxicity Enhanced activity against cancer cell lines with specific structural modifications.
Antimicrobial Significant inhibition zones observed in disk diffusion assays against various bacteria and fungi.
Anti-inflammatory Potential to reduce inflammation as indicated by preliminary assays.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the triazole and pyrimidine rings. Various derivatives have been synthesized to explore their biological activities further.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Anticancer Study : A study evaluated the cytotoxic effects of various triazolopyrimidine derivatives on human cancer cells, demonstrating that certain modifications significantly improved their anticancer activity .
  • Antimicrobial Screening : A series of synthesized compounds were tested against Candida albicans and several bacterial strains, showing promising results in inhibiting microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of sulfur-containing heterocycles, which are prevalent in agrochemical design. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations :

Core Heterocycle :

  • The triazolo-pyrimidine core in the target compound is distinct from the pyrazolo-pyrimidine in pyrazophos . The triazole ring may enhance binding to fungal or insect enzymes (e.g., cytochrome P450), a feature shared with triazamate.
  • Chlorimuron ethyl ester utilizes a pyrimidine ring but lacks sulfur-based linkages, relying instead on sulfonylurea for herbicidal activity .

Substituent Effects :

  • The thioether (-S-) group in the target compound could improve membrane permeability compared to the phosphorothioate group in pyrazophos, which is prone to hydrolysis.
  • The 5-methylisoxazole moiety may confer metabolic stability, analogous to the methylpyrimidine group in pyrazophos.

Biological Activity :

  • Triazamate’s insecticidal activity is linked to its triazole-thioacetate structure, disrupting chitin synthesis. The target compound’s thioether and methylisoxazole groups may similarly interfere with pest physiology .
  • Chlorimuron ethyl ester inhibits acetolactate synthase (ALS) in weeds, a mechanism less likely in sulfur-rich triazolo-pyrimidines.

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis likely involves coupling a 3-ethyltriazolo-pyrimidine thiol with a methylisoxazole acetamide precursor, a route analogous to triazamate production .
  • Efficacy Data: No direct studies on this compound’s pesticidal efficacy are available. However, pyrazophos demonstrates EC₅₀ values of 0.1–1.0 ppm against mildew, suggesting the target compound’s triazolo-pyrimidine core could achieve comparable potency with optimized substituents.
  • Toxicity and Selectivity : Methylisoxazole derivatives often exhibit lower mammalian toxicity than phosphorothioates (e.g., pyrazophos), but this requires validation .

Q & A

Q. What are the key synthetic pathways for 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis typically involves:

  • Step 1 : Formation of the triazolo-pyrimidine core via cyclocondensation of substituted pyrimidines with triazole precursors under acidic conditions .
  • Step 2 : Introduction of the thioether group using nucleophilic substitution with thiourea or thiol reagents .
  • Step 3 : Coupling the thioether intermediate with 5-methylisoxazol-3-yl acetamide via amide bond formation, often using coupling agents like EDCI or DCC .
  • Key reagents : Dimethylformamide (DMF) as a solvent, sodium hydride for deprotonation, and spectroscopic validation (NMR, IR) for intermediate purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N3 of triazole, methyl on isoxazole) .
    • IR spectroscopy to validate thioether (C-S stretch ~600–700 cm⁻¹) and amide (N-H stretch ~3300 cm⁻¹) functionalities .
  • Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization) and detect byproducts (e.g., unreacted intermediates) .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays :
    • Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .
    • Cell viability assays (MTT, CCK-8) in cancer or inflammatory cell lines to evaluate cytotoxicity/anti-proliferative effects .
  • Target identification : Computational docking (AutoDock, Schrödinger) to predict interactions with triazolo-pyrimidine-recognizing domains (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield in thioether formation) be addressed?

  • Optimization strategies :
    • Varying reaction temperature (e.g., 60–80°C for thiourea substitution) to balance reactivity and side reactions .
    • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
    • Employing microwave-assisted synthesis for accelerated reaction kinetics .
  • Analytical troubleshooting : LC-MS to identify intermediates/byproducts (e.g., disulfide formation) and adjust stoichiometry .

Q. How do structural modifications influence biological activity?

  • Structure-Activity Relationship (SAR) insights :
    • Triazole substituents : Ethyl groups at N3 (vs. benzyl in analogs) may reduce steric hindrance, enhancing target binding .
    • Thioether vs. ether : Sulfur’s electronegativity improves membrane permeability and target affinity compared to oxygen .
    • Isoxazole ring : Methyl substitution at C5 minimizes metabolic degradation compared to halogenated analogs .
  • Data comparison : Tabulate IC₅₀ values for analogs (example):
Substituent (Triazole N3)Thioether PositionIsoxazole SubstituentIC₅₀ (Target Enzyme)
EthylC75-methyl12 nM
BenzylC75-chloro45 nM
4-FluorophenylC75-fluoro28 nM

Q. How should contradictions in biological data across studies be resolved?

  • Case example : Discrepancies in anti-inflammatory activity (e.g., high potency in macrophages but low in whole-blood assays).
  • Methodological audit :
    • Check assay conditions (e.g., serum protein binding in whole-blood vs. serum-free in vitro models) .
    • Validate target engagement using SPR (surface plasmon resonance) to measure direct binding affinity .
  • Biological context : Isoxazole’s metabolic stability may vary between cell types due to CYP450 expression differences .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Biophysical methods :
    • SPR or ITC (isothermal titration calorimetry) to quantify binding kinetics (Kd, kon/koff) with purified targets .
    • X-ray crystallography to resolve co-crystal structures with target proteins (e.g., kinase domains) .
  • Cellular studies :
    • siRNA knockdown of putative targets to confirm functional relevance in phenotypic assays .
    • Metabolic profiling (e.g., Seahorse analysis) to assess mitochondrial toxicity .

Methodological Guidelines

  • For synthesis : Prioritize anhydrous conditions for amide coupling to prevent hydrolysis .
  • For bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assays with orthogonal methods (e.g., Western blot for target phosphorylation) .
  • For data interpretation : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.